Cas no 74803-32-0 (8-chloro-[1,2,4]triazolo[1,5-a]pyrazine)

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine structure with a chlorine substituent at the 8-position. This scaffold is of significant interest in medicinal and agrochemical research due to its versatility as a building block for synthesizing biologically active molecules. The chlorine atom enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid bicyclic framework contributes to stable molecular interactions, making it valuable in the design of kinase inhibitors, antimicrobial agents, and other pharmacophores. The compound's high purity and well-defined structure ensure reproducibility in synthetic applications. Its utility in exploratory chemistry underscores its importance in developing novel therapeutic and agrochemical candidates.
8-chloro-[1,2,4]triazolo[1,5-a]pyrazine structure
74803-32-0 structure
Product Name:8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS No:74803-32-0
MF:C5H3ClN4
MW:154.557118654251
MDL:MFCD09834989
CID:859622
PubChem ID:18388392
Update Time:2025-05-19

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
    • 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
    • FCH874119
    • RP21888
    • AB53019
    • AX8330821
    • ST2412600
    • AX8161327
    • AB0026548
    • W8239
    • 8-Chloro[1 pound not2 pound not4]triazolo[1 pound not5-a]pyrazine
    • SCHEMBL7648517
    • FT-0709303
    • DS-11492
    • 74803-32-0
    • J-519412
    • MFCD09834989
    • CS-W006627
    • DTXSID50593356
    • AMY16341
    • SY057607
    • AKOS006328965
    • DB-023722
    • MDL: MFCD09834989
    • Inchi: 1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
    • InChI Key: VZMFNXVRYOJRMK-UHFFFAOYSA-N
    • SMILES: ClC1C2=NC=NN2C=CN=1

Computed Properties

  • Exact Mass: 154.00500
  • Monoisotopic Mass: 154.0046238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.71
  • Refractive Index: 1.791
  • PSA: 43.08000
  • LogP: 0.77770

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:74803-32-0)8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Order Number:A21926
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):296.0
Email:sales@amadischem.com

Additional information on 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Professional Introduction to 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 74803-32-0)

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, a compound with the chemical formula C₆H₃ClN₄, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the triazolopyrazine class and has garnered considerable attention due to its versatile applications in drug development. The presence of a chlorine substituent at the 8-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. This introduction delves into the properties, synthesis, applications, and recent advancements involving 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, highlighting its role in modern medicinal chemistry.

The chemical structure of 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine consists of two fused rings: a triazole ring and a pyrazine ring. The chlorine atom at the 8-position contributes to its unique electronic and steric properties, making it an attractive scaffold for designing novel bioactive molecules. The compound's ability to undergo various chemical transformations allows for the synthesis of complex derivatives with enhanced pharmacological properties. These characteristics have positioned 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine as a key intermediate in the development of therapeutic agents targeting various diseases.

In recent years, significant research has focused on exploring the pharmacological potential of triazolopyrazine derivatives. Studies have demonstrated that compounds within this class exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The chlorine-substituted derivative 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has been particularly investigated for its role in modulating enzyme activity and inhibiting key pathways involved in disease progression. For instance, research has shown that derivatives of this compound can interact with enzymes such as kinases and phosphodiesterases, leading to potential therapeutic benefits in treating chronic inflammatory diseases and cancers.

The synthesis of 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the condensation of appropriate precursors under controlled temperatures and inert atmospheres. The introduction of the chlorine atom at the 8-position is achieved through chlorination reactions using reagents such as phosphorus oxychloride or sulfuryl chloride. These synthetic routes have been optimized to ensure high yields and purity of the final product. Advances in synthetic methodologies have further improved the efficiency of these processes, making 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine more accessible for large-scale production.

The pharmacological evaluation of 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has revealed several promising applications in drug development. One notable area of research is its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. These findings highlight the compound's therapeutic potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In recent clinical trials involving derivatives of triazolopyrazine compounds like 8-chloro-[1,2,4-triazolo[1,5-a]pyrazine, encouraging results have been observed in patients with refractory cancers. The ability of these compounds to selectively target cancer cells while minimizing side effects on healthy tissues is particularly promising. Furthermore,the development of novel delivery systems has enhanced their bioavailability and efficacy. Nanoparticle-based delivery systems,for example,have been shown to improve the targeted delivery of these compounds to tumor sites,reducing systemic toxicity.

The versatility of 8-chloro-[1,2,4-triazolo[1,5-a]pyrazine extends beyond its applications in oncology。Research has also explored its potential in treating infectious diseases caused by bacteria、viruses、and fungi。The compound's ability to disrupt essential cellular processes in pathogens makes it a valuable candidate for developing new antibiotics and antiviral agents。Moreover,its anti-inflammatory properties have led to investigations into its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease。These diverse applications underscore the importance of continued research into this fascinating molecule.

The future direction of research on 8-chloro-[1,2,4-triazolo[1,5-a]-pyrazine is likely to focus on optimizing its pharmacological properties through structural modifications。By fine-tuning its chemical structure,scientists aim to enhance its potency、selectivity、and bioavailability while minimizing side effects。Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing novel derivatives with improved therapeutic profiles。Additionally,exploring new synthetic routes will be essential for scaling up production and making these compounds more widely available for clinical use。

In conclusion,《8-chloro-[1,2,4-triazolo[1,5-a]-pyrazine(CAS No. 74803-32-0) is a versatile heterocyclic compound with significant potential in pharmaceutical research。Its unique chemical structure and biological activities make it a valuable intermediate for developing novel therapeutic agents targeting various diseases。Recent advancements in synthetic chemistry、pharmacology、and drug delivery systems have further enhanced its promise as a lead compound for drug development。As research continues to uncover new applications for this compound,《8-chloro-[1,2,4-triazolo[15a]-pyrazine,》 it is poised to make substantial contributions to modern medicine。

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Amadis Chemical Company Limited
(CAS:74803-32-0)8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
A21926
Purity:99%
Quantity:5g
Price ($):296.0
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